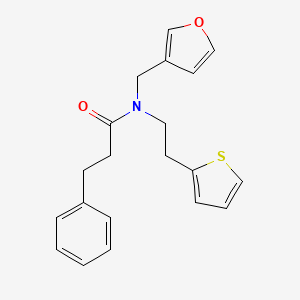

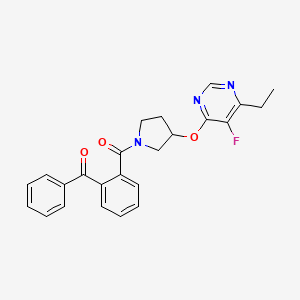

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . Physical and Chemical Properties Analysis

The physical and chemical properties ofThis compound can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Synthesis of Substituted Azetidinones Derived from Dimer of Apremilast

This research explores the synthesis of 2-azetidinones scaffolds, incorporating sulfonamide rings, which are significant in medicinal chemistry. The study presents a synthesis pathway for 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones. The compounds were synthesized via condensation and annulation reactions, and characterized using various spectroscopic techniques (Jagannadham et al., 2019).

Generation of Fused Nitrogen Heterocycles with Trifluoromethyl Group

This study explores the Staudinger/aza-Wittig reaction to generate benzoindolizidinone, indolizidinone, and quinolizidinone derivatives, featuring a trifluoromethyl group at a bridgehead position adjacent to nitrogen. The work demonstrates the utility of radical cyclization in constructing complex heterocycles (Okano et al., 1996).

Catalysis and Asymmetric Synthesis

Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes

Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates its effectiveness as a catalyst in the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the azetidine ring's potential as a chiral unit for asymmetric catalysis (Wang et al., 2008).

Photochromism and Spectroscopy

Synthesis and Spectroscopic Studies of Photochromic Azo Dyes

This work discusses the synthesis of new photochromic azo dyes based on 1,3-diazabicyclo-(3.1.0)hex-3-ene, demonstrating their photochromic behavior under UV irradiation. The study provides insights into the structural behavior of these dyes and their potential applications in materials science (Mahmoodi et al., 2013).

Mechanism of Action

The compound also contains an azetidine ring, which is a four-membered cyclic amine. Azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(17-10-13-6-4-5-9-16(13)19-17)20-11-15(12-20)24(22,23)14-7-2-1-3-8-14/h4-6,9-10,14-15,19H,1-3,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJSAKXXYIJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)

![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)